

Comparative Guide: Crystal Structure Analysis & XRD of Nitrophenol Derivatives

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Compound of Interest

Compound Name: *2-Bromo-3-methyl-6-nitrophenol*

Cat. No.: *B8767783*

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Executive Summary

In the realm of solid-state drug development, nitrophenol derivatives serve as critical model systems for understanding hydrogen bonding networks. This guide moves beyond basic characterization to offer a comparative analysis of 2-nitrophenol (o-nitrophenol) and 4-nitrophenol (p-nitrophenol).

While chemically identical isomers (

), their divergent crystal packing strategies—dictated by intramolecular vs. intermolecular hydrogen bonding—result in drastically different physicochemical profiles. This guide provides actionable protocols for Single Crystal X-Ray Diffraction (SC-XRD) and analyzes how these structural nuances impact solubility, stability, and bioavailability in pharmaceutical co-crystal engineering.

Part 1: The Comparative Landscape (Structure-Property Logic)

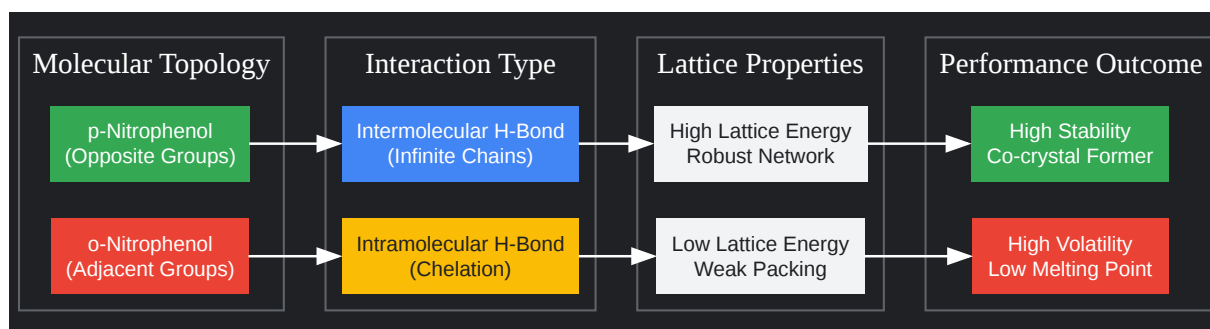
The fundamental decision in selecting a nitrophenol derivative for co-crystallization or mechanistic study lies in the hydrogen bonding motif.

The Core Distinction: Ortho vs. Para[1][2][3][4]

- 2-Nitrophenol (o-NP): The proximity of the nitro () and hydroxyl () groups facilitates a strong intramolecular hydrogen bond (). This "locks" the molecule into a planar, chelated conformation, effectively shielding the polar groups from the external environment.
 - Consequence: Low lattice energy, high volatility, and lower melting point. It behaves almost like a non-polar hydrocarbon.
- 4-Nitrophenol (p-NP): The functional groups are on opposite ends of the aromatic ring. Intramolecular bonding is geometrically impossible. Instead, it forms extensive intermolecular hydrogen bonded chains or sheets.
 - Consequence: High lattice energy, low volatility, and significantly higher melting point. It is an excellent proton donor for co-crystal formation.

Visualization: The Hydrogen Bonding Cascade

The following diagram illustrates the causal link between molecular topology and bulk material properties.



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Figure 1: Causal pathway linking isomer topology to bulk physicochemical performance.

Part 2: Experimental Protocols

Crystal Growth Strategy

Achieving diffraction-quality crystals requires manipulating the solubility differential.

- For o-Nitrophenol: Due to its high volatility and low polarity, use slow evaporation at reduced temperatures () to prevent sublimation.
- For p-Nitrophenol: Requires polar protic solvents to disrupt the strong intermolecular network.

Protocol: Slow Evaporation Method

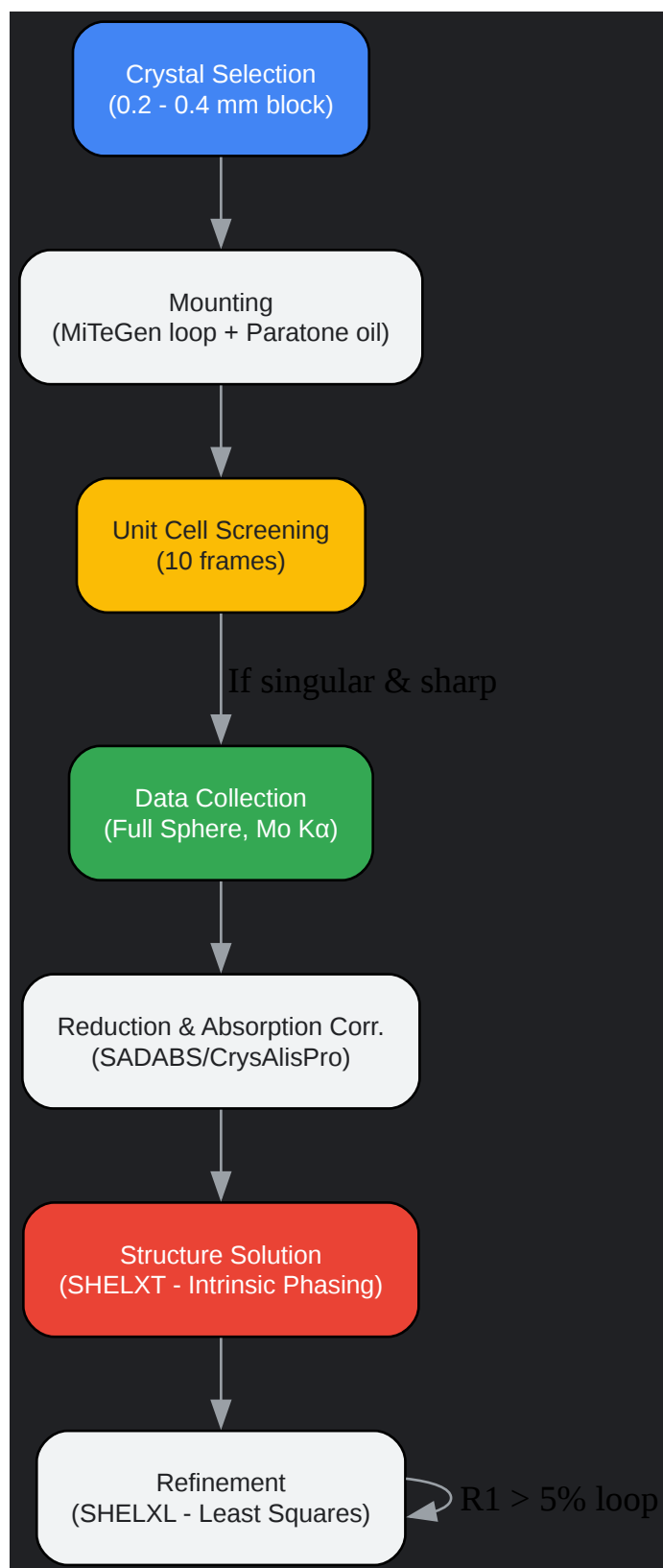
- Solvent Selection:
 - o-NP: Ethanol/Hexane (1:1 v/v).
 - p-NP: Water/Ethanol (1:1 v/v) or Methanol.
- Saturation: Dissolve 100 mg of derivative in 10 mL solvent at . Stir for 30 mins.
- Filtration: Filter through a 0.45 PTFE syringe filter into a clean 20 mL vial.
- Nucleation Control: Cover vial with parafilm; poke 3-5 pinholes.
- Incubation: Store in a vibration-free environment.
 - Critical Step: For p-NP, introduce a "seed" crystal if polymorphism (alpha vs. beta forms) is observed.

SC-XRD Data Collection Workflow

To ensure high-resolution data suitable for Hirshfeld surface analysis, follow this self-validating workflow.

Instrument Settings (Generic Mo-Source):

- Temperature: 100 K (Cryostream is mandatory to reduce thermal ellipsoids).
- Voltage/Current: 50 kV / 30 mA.
- Detector Distance: 50 mm.
- Scan Strategy: Omega scans (width) to ensure 100% completeness up to resolution.



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Figure 2: Step-by-step Single Crystal XRD workflow for nitrophenol derivatives.

Part 3: Data Analysis & Performance Comparison

Crystallographic Parameters

The following data represents typical values for the stable polymorphs of each derivative at room temperature. Note the density difference driven by packing efficiency.

Parameter	o-Nitrophenol (2-NP)	p-Nitrophenol (4-NP, -form)
Crystal System	Orthorhombic	Monoclinic
Space Group		
Unit Cell ()	~6.0, ~13.2, ~24.0	~6.1, ~8.9, ~11.7
Beta Angle ()	90°	~103°
Z (Molecules/Cell)	8	4
Calc. Density ()	~1.45	~1.48
Packing Motif	Discrete molecules (Herringbone)	Infinite H-bonded chains

Functional Performance Guide

For drug development professionals, the choice of isomer dictates the "deliverability" of the final material.

Feature	o-Nitrophenol	p-Nitrophenol	Performance Implication
Melting Point	44 - 45 °C	113 - 114 °C	p-NP is superior for solid dosage forms requiring thermal stability.
Water Solubility	Low (0.2 g/100mL)	Moderate (1.6 g/100mL)	p-NP's exposed -OH group interacts better with aqueous media.
Co-crystal Ability	Poor	Excellent	p-NP is a standard co-former for enhancing solubility of API (Active Pharmaceutical Ingredients).
Volatility	High (Steam Volatile)	Low	o-NP poses stability risks during storage/drying processes.

Part 4: Advanced Validation (Hirshfeld Surface Analysis)

Expert Insight: Relying solely on bond lengths is insufficient for modern publication standards. You must validate the intermolecular interactions using Hirshfeld Surface Analysis (e.g., using CrystalExplorer).^{[1][2]}

- The dnorm Surface:
 - In o-NP: You will observe a lack of deep red spots (strong H-bonds) between molecules. The surface is dominated by white regions (Van der Waals forces).
 - In p-NP: Look for two distinct, intense red spots corresponding to the

(nitro) interactions, confirming the infinite chain motif.

- Fingerprint Plots:
 - o-NP shows a diffuse distribution (H contacts dominate).
 - p-NP shows sharp "spikes" at the bottom left, characteristic of strong hydrogen bonding.

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